2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-5-6-15(2)21(11-14)30-17(4)23(29)26-19-9-7-18(8-10-19)20-13-31-24-25-16(3)12-22(28)27(20)24/h5-13,17H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZMYXOISWBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide, with the CAS number 1060284-91-4, is a complex organic compound that combines a thiazolo[3,2-a]pyrimidine moiety with a dimethylphenoxy group. This unique structural combination suggests potential implications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core known for its diverse biological activities, including antibacterial and antifungal properties.
Biological Activity Overview
Research indicates that compounds containing thiazolo[3,2-a]pyrimidine derivatives exhibit various biological activities. The specific biological activity of this compound is not yet fully elucidated but suggests promising pharmacological profiles based on structural analogs.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar thiazolo[3,2-a]pyrimidine derivatives against various pathogens:
| Compound | Activity | MIC (µM) |
|---|---|---|
| 3g | Against Pseudomonas aeruginosa and Escherichia coli | 0.21 |
| 3f | Antifungal against Candida spp. | Not specified |
| 3a | Selective action on Gram-positive bacteria | Not specified |
These findings suggest that the compound may also possess significant antimicrobial properties due to its structural features.
The mechanism of action for compounds similar to this compound typically involves interactions with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that these compounds can form crucial interactions within the active sites of these enzymes, leading to their inhibitory effects.
Interaction Studies
The binding interactions of thiazolo[3,2-a]pyrimidines with DNA gyrase include:
- Hydrogen Bonds : Strong connections with amino acid residues such as SER1084 and ASP437.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site.
These interactions are critical for expressing antibacterial activity and suggest that the compound may act similarly.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related thiazolo[4,5-b]pyridine derivative exhibited potent antibacterial effects against drug-resistant strains, supporting the hypothesis that similar structures could yield effective antimicrobial agents.
- Antifungal Activity : Another study reported that thiazole derivatives showed broad-spectrum antifungal activity against drug-resistant Candida species, indicating potential applications for the compound in treating fungal infections.
Comparison with Similar Compounds
Structural Analogues with Phenoxy/Propanamide Moieties
Key Examples :
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Core Structure: 1,3,4-Oxadiazole with sulfanyl and thiazole groups. Comparison: The target compound replaces the oxadiazole-sulfanyl-thiazole system with a fused thiazolo[3,2-a]pyrimidinone, likely enhancing π-π stacking and hydrogen-bonding capacity due to the pyrimidinone carbonyl . Bioactivity: Oxadiazole derivatives in showed antimicrobial activity, suggesting the target may exhibit similar or improved efficacy due to its larger aromatic system .
(R/S)-N-[(Stereoisomeric Backbones)-3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamides (): Core Structure: Tetrahydropyrimidinone with stereochemical complexity. Comparison: The target lacks stereocenters but shares a pyrimidinone motif.
Structural Comparison Table :
Substituent Position Effects
- 2,5-Dimethylphenoxy (Target) vs. 2,6-Dimethylphenyl (Oxadixyl, ): The ortho-methyl groups in the target may induce steric hindrance, limiting rotational freedom and enhancing selectivity for planar biological targets. In contrast, 2,6-dimethylphenyl substituents (e.g., in oxadixyl) create a bulkier environment, favoring interactions with hydrophobic enzyme pockets in fungicides .
Heterocyclic Core Variations
- Thiazolo[3,2-a]pyrimidin-5-one (Target) vs. 1,3,4-Oxadiazole (): The fused thiazolo-pyrimidinone system in the target offers a larger conjugated π-system, which may improve binding to aromatic-rich enzyme active sites (e.g., kinases) compared to oxadiazoles . Hydrogen Bonding: The pyrimidinone carbonyl (C=O) serves as a strong hydrogen-bond acceptor, analogous to the oxadiazole’s sulfanyl group but with greater polarity .
Research Findings and Implications
- Bioactivity: Structural analogs with pyrimidinone/oxadiazole cores show antimicrobial and enzyme inhibitory effects, suggesting the target may share similar mechanisms .
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
